Ethyl 2,6-dichloro-4-methylnicotinate

Descripción general

Descripción

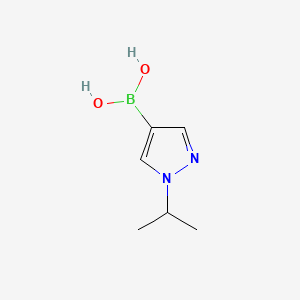

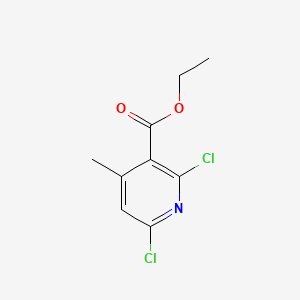

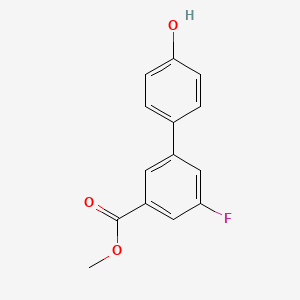

Ethyl 2,6-dichloro-4-methylnicotinate is a chemical compound with the CAS Number: 108130-10-5 . It has a molecular weight of 234.08 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

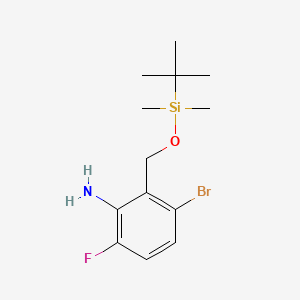

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 234.08 . The compound’s Inchi Code is 1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 , which provides a unique representation of its molecular structure.Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds : Ethyl 2,6-dichloro-4-methylnicotinate is a valuable intermediate in the synthesis of pharmaceutical compounds. For instance, it has been used in the multi-kilogram scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, which is crucial in preclinical and clinical studies (Andersen et al., 2013).

Organic Synthesis : This compound is used in organic synthesis processes, such as in the preparation of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process (Zhu et al., 2003).

Development of Efficient Synthetic Routes : Research has been conducted on developing efficient and practical routes for the manufacture of this compound, which is a key intermediate in the preparation of P2Y12 antagonists. Improvements in yield, purity, and operability have been reported (Bell et al., 2012).

Polymerization Catalysts : It plays a role in the study of organometallic complexes and their applications in polymerization catalysts. For example, research on β-agostic interactions in ethyl complexes provides insight into the energetics of chain-walking in olefin polymerization catalysts (Huff Shultz and Brookhart, 2001).

Polymer Synthesis and Properties : this compound is also relevant in the synthesis of polymers, such as poly(2,6-quinoxaline)s, and their study in terms of optical and electrochemical properties (Lee and Yamamoto, 1999).

Catalytic Behavior in Ethylene Polymerization : The compound is used to study the behavior of iron(II) complexes in ethylene polymerization, providing insights into the molecular-weight distributions and chain-end formations in the presence of modified methylaluminoxane (Semikolenova et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRKHJUVHZLWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743158 | |

| Record name | Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108130-10-5 | |

| Record name | Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)

![4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597982.png)

![2-Propenoicacid,3-[2-(1-methylethyl)cyclopropyl]-,methylester,[1alpha(E),2bta]-(9CI)](/img/no-structure.png)